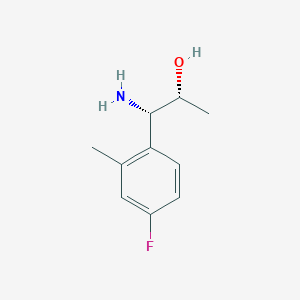
Olaparib impurity 14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Olaparib impurity 14 is a byproduct formed during the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Olaparib is primarily used in the treatment of ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA1 or BRCA2 mutations . The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib impurity 14 involves several steps, starting from the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid . The process includes the use of phthalhydrazide as a starting material, which undergoes a series of reactions including the Negishi coupling reaction . The optimization of each step is crucial to control the formation of impurities.
Industrial Production Methods
Industrial production methods for Olaparib and its impurities involve scalable and economical processes. The use of low-cost industrial byproducts and environmentally benign processes are emphasized to ensure effective control of impurities . The process is designed to be robust and scalable, allowing for large-scale production while maintaining high purity levels.
化学反应分析
Types of Reactions
Olaparib impurity 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines .
科学研究应用
Olaparib impurity 14 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Olaparib.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential effects on the efficacy and safety of Olaparib as a pharmaceutical product.
Industry: Used in the development and optimization of industrial processes for the production of Olaparib.
作用机制
The mechanism of action of Olaparib impurity 14 is not as well-studied as Olaparib itself. it is believed to interact with similar molecular targets and pathways. Olaparib works by inhibiting PARP enzymes, which are involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with BRCA mutations .
相似化合物的比较
Similar Compounds
Similar compounds to Olaparib impurity 14 include other impurities formed during the synthesis of PARP inhibitors, such as:
- Rucaparib impurities
- Niraparib impurities
- Talazoparib impurities
Uniqueness
This compound is unique due to its specific structure and formation pathway. It is formed through a distinct series of reactions involving phthalhydrazide and the Negishi coupling reaction . This uniqueness is important for its identification and control in the production of Olaparib.
属性
CAS 编号 |
2250242-62-5 |
|---|---|
分子式 |
C36H28F2N6O4 |
分子量 |
646.6 g/mol |
IUPAC 名称 |
4-[[4-fluoro-3-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C36H28F2N6O4/c37-29-11-9-21(19-31-23-5-1-3-7-25(23)33(45)41-39-31)17-27(29)35(47)43-13-15-44(16-14-43)36(48)28-18-22(10-12-30(28)38)20-32-24-6-2-4-8-26(24)34(46)42-40-32/h1-12,17-18H,13-16,19-20H2,(H,41,45)(H,42,46) |
InChI 键 |
FYNNYPQKUUOJBO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)






![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)

![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)




